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Compound of Interest

Compound Name: (R)-1-(2-Bromophenyl)ethanamine

Cat. No.: B049116

An In-depth Technical Guide to (R)-1-(2-Bromophenyl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-1-(2-Bromophenyl)ethanamine is a chiral amine that serves as a valuable building block
in organic synthesis, particularly in the development of pharmaceutical compounds. Its
stereospecific configuration and the presence of a bromo-functionalized phenyl group make it a
versatile intermediate for introducing chirality and for further molecular elaboration through
cross-coupling reactions. This guide provides a comprehensive overview of its chemical
properties, synthesis, and analytical data.

Core Data
Chemical Identity and Properties

The fundamental properties of (R)-1-(2-Bromophenyl)ethanamine are summarized in the
table below.
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Identifier Value Reference

CAS Number 113974-24-6 [1]
(1R)-1-(2-

IUPAC Name ) [1]
bromophenyl)ethanamine

Molecular Formula CsH10BrN [1]

Molecular Weight 200.08 g/mol [1]

Canonical SMILES C--INVALID-LINK--N [1]
DSAXBVQQKYZELF-

InChl Key [1]
ZCFIWIBFSA-N

Appearance Colorless Clear Liquid

Purity >98% (typical)

Storage 4°C, protect from light

Spectroscopic and Physicochemical Data

While a comprehensive public database of the full spectroscopic data for (R)-1-(2-
Bromophenyl)ethanamine is not readily available, typical analytical data that would be
expected are summarized below. Researchers should obtain lot-specific data from their
supplier or through their own analysis. A *H NMR spectrum of the precursor, 1-(2-
Bromophenyl)ethanone oxime, is available in the literature.[2]
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Data Type Description

Expected signals for aromatic protons, the
1H NMR methine proton (CH), the methyl protons (CHs),

and the amine protons (NH2).

Expected signals for the aromatic carbons, the

13C NMR _ _
chiral methine carbon, and the methyl carbon.
Molecular ion peak corresponding to the
Mass Spectrometry molecular weight, along with characteristic

fragmentation patterns.

) ] A specific rotation value indicating the
Optical Rotation ] ] ]
enantiomeric purity of the compound.

Synthesis Protocols

The synthesis of enantiomerically pure (R)-1-(2-Bromophenyl)ethanamine can be
approached through two primary strategies: asymmetric synthesis from a prochiral precursor or
resolution of a racemic mixture.

Asymmetric Synthesis via Catalytic Reduction

A common and efficient method for preparing chiral amines is the asymmetric reduction of the
corresponding ketone. In this case, 2'-bromoacetophenone serves as the prochiral starting
material.

Experimental Workflow: Asymmetric Reduction
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Reducing Agent
(e.g., Hz, BH3)

G'-Bromoacetophenona
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Reduction
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PER)-1-(2-Bromophenyl)ethan(D<

Activation
(e.g., MsCl, TsCl)

Azide Substitution
(NaNs)

Reduction
(e.g., H2/Pd, LiAlHa)

Click to download full resolution via product page
Caption: Asymmetric synthesis of (R)-1-(2-Bromophenyl)ethanamine.
Detailed Methodology (lllustrative Protocol based on similar reductions):

This protocol is based on general procedures for the asymmetric reduction of ketones and
subsequent conversion to amines.

o Asymmetric Reduction of 2'-Bromoacetophenone:
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[e]

To a solution of 2'-bromoacetophenone (1.0 eq) in a suitable solvent (e.g., isopropanol or
methanol) is added a chiral catalyst (e.g., a Ru-based catalyst or an alcohol
dehydrogenase).

A reducing agent (e.g., hydrogen gas under pressure or a hydride source) is introduced.

The reaction is stirred at a controlled temperature until completion, monitored by TLC or
HPLC.

Upon completion, the catalyst is removed by filtration, and the solvent is evaporated under
reduced pressure.

The resulting crude (R)-1-(2-bromophenyl)ethanol is purified by column chromatography.

Conversion of the Alcohol to the Amine:

The purified (R)-1-(2-bromophenyl)ethanol is converted to a good leaving group, for
example, by reaction with mesyl chloride or tosyl chloride in the presence of a base (e.g.,
triethylamine).

The resulting mesylate or tosylate is then reacted with sodium azide in a polar aprotic
solvent (e.g., DMF) to yield the corresponding azide.

The azide is subsequently reduced to the primary amine using a reducing agent such as
lithium aluminum hydride or catalytic hydrogenation (Hz2/Pd-C).

An acidic workup followed by basification and extraction yields the final product, (R)-1-(2-
Bromophenyl)ethanamine, which can be further purified by distillation or
chromatography.

Chiral Resolution of Racemic 1-(2-
Bromophenyl)ethanamine

An alternative approach involves the synthesis of the racemic amine followed by separation of

the enantiomers.

Logical Relationship: Chiral Resolution
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Racemic
1-(2-Bromophenyl)ethanamine Insoluble (R)-Amine Salt Base Treaer
pheny — __» (e.g., NaOH)
Diastereomeric Salts
Fractional Crystallization

((R,R) and (S,R))
>
Q Soluble (S)-Amine Salt

Click to download full resolution via product page
Caption: Chiral resolution of racemic 1-(2-Bromophenyl)ethanamine.
Detailed Methodology (General Protocol):
» Diastereomeric Salt Formation:

o Racemic 1-(2-bromophenyl)ethanamine is dissolved in a suitable solvent (e.g., methanol
or ethanol).

o A solution of a chiral resolving agent, such as (+)-tartaric acid or (-)-dibenzoyltartaric acid
(typically 0.5-1.0 equivalents), in the same solvent is added.

o The mixture is heated to ensure complete dissolution and then allowed to cool slowly to
room temperature to induce crystallization of one of the diastereomeric salts.

o |solation of the Diastereomeric Salt:

o The precipitated salt is collected by filtration and washed with a small amount of cold
solvent.

o The enantiomeric excess of the amine in the salt can be determined by chiral HPLC
analysis after liberating a small sample.

o The salt can be recrystallized to improve diastereomeric purity if necessary.
e Liberation of the Free Amine:

o The isolated diastereomeric salt is suspended in water and a strong base (e.g., agueous
NaOH) is added to deprotonate the amine.
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o The free amine is then extracted with an organic solvent (e.g., dichloromethane or ethyl
acetate).

o The organic layers are combined, dried over an anhydrous drying agent (e.g., Na2S0a),
and the solvent is removed under reduced pressure to yield the enantiomerically enriched
(R)-1-(2-Bromophenyl)ethanamine.

Applications in Drug Development

Chiral amines are critical intermediates in the synthesis of a vast number of active
pharmaceutical ingredients (APIs). (R)-1-(2-Bromophenyl)ethanamine is a valuable synthon
for the following reasons:

e Introduction of Chirality: It allows for the direct incorporation of a specific stereocenter into a
target molecule, which is crucial for biological activity and reducing off-target effects.

» Scaffold for Further Functionalization: The primary amine provides a reactive handle for
amide bond formation, reductive amination, and other nitrogen-based transformations.

o Potential for Cross-Coupling: The bromo-substituent on the phenyl ring is well-suited for
palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig),
enabling the construction of more complex molecular architectures.

Conclusion

(R)-1-(2-Bromophenyl)ethanamine is a key chiral building block with significant potential in
synthetic and medicinal chemistry. Understanding its properties and the methodologies for its
preparation is essential for researchers and professionals in the field of drug discovery and
development. The choice between asymmetric synthesis and chiral resolution will depend on
factors such as cost, scalability, and the availability of catalysts and resolving agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b049116?utm_src=pdf-body
https://www.benchchem.com/product/b049116?utm_src=pdf-body
https://www.benchchem.com/product/b049116?utm_src=pdf-body
https://www.benchchem.com/product/b049116?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b049116?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

References

e 1. (R)-1-(2-Bromophenyl)ethanamine | C8H10BrN | CID 2530260 - PubChem
[pubchem.ncbi.nim.nih.gov]

o 2. researchgate.net [researchgate.net]

 To cite this document: BenchChem. [(R)-1-(2-Bromophenyl)ethanamine CAS number and
molecular structure]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b049116#r-1-2-bromophenyl-ethanamine-cas-number-
and-molecular-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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